![molecular formula C16H23N3O5S B5606984 N-1,3-benzodioxol-5-yl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5606984.png)
N-1,3-benzodioxol-5-yl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound falls within a category of substances that have been explored for their various chemical properties and potential applications in scientific research. The synthesis and analysis of such compounds often involve intricate chemical reactions and detailed structural examinations to understand their properties and potential uses.
Synthesis Analysis
The synthesis of similar compounds typically involves nucleophilic substitution reactions and careful manipulation of functional groups to achieve the desired product. Studies such as those by Naveen et al. (2007) have detailed the synthesis processes of related compounds, emphasizing the roles of specific substituents and the conditions under which these reactions are optimized (Naveen et al., 2007).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the spatial arrangement of atoms within the compound and how this influences its chemical behavior. Research by Jacobs et al. (2013) on structurally similar molecules provides insight into how substituents affect molecular conformation and the implications for intermolecular interactions (Jacobs et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves a variety of reactions, including but not limited to, nucleophilic substitution, and ring transformations. For example, Sasaki et al. (1984) explored the intramolecular ring transformation leading to fused s-triazoles, showcasing the compound's reactivity and potential for creating structurally diverse derivatives (Sasaki et al., 1984).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are often determined through experimental studies. For instance, the crystalline structure and physical characteristics of related sulfonamide compounds have been reported by Gowda et al. (2007), providing valuable data for understanding the behavior of these substances under different conditions (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability, are essential for predicting the compound's behavior in various environments and reactions. Tuttolomondo et al. (2005) have conducted studies on similar molecules, providing insights into their electronic structure and reactivity patterns, which are crucial for designing further chemical modifications and applications (Tuttolomondo et al., 2005).
作用機序
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-3-17-6-8-18(9-7-17)16(20)11-19(25(2,21)22)13-4-5-14-15(10-13)24-12-23-14/h4-5,10H,3,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYANKUQZUKLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5606902.png)
![7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5606903.png)
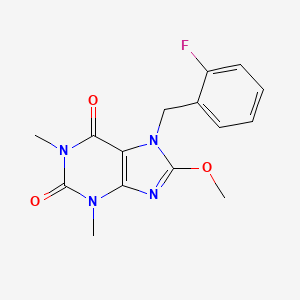
![5-ethoxy-N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B5606907.png)
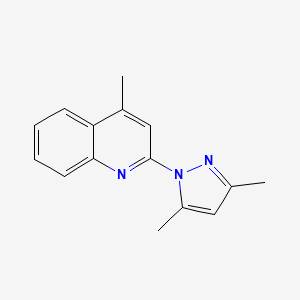
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-piperidinesulfonamide](/img/structure/B5606915.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5606917.png)
![4-(4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5606922.png)
![2-{3-[1-(dimethylamino)ethyl]phenyl}isonicotinamide](/img/structure/B5606945.png)
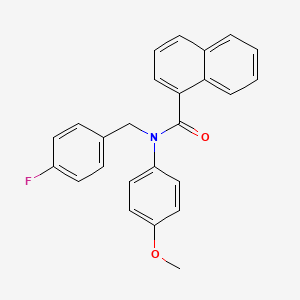
![6-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5606949.png)
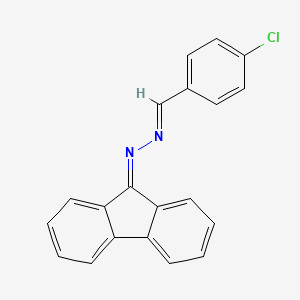
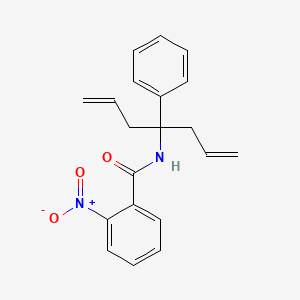
![N-{[(2S,4S)-4-fluoro-1-D-tryptophyl-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5606976.png)